1-Phenyl-1H-imidazole trifluoromethanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

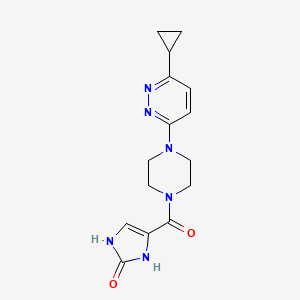

1-Phenyl-1H-imidazole trifluoromethanesulfonate is an organic compound that is commonly used as a reagent in organic synthesis . It is often used in isomerization reactions of imidazoles and aromatic and aliphatic amines, and is applied in chemical biology research .

Synthesis Analysis

The typical method for preparing this compound involves dissolving imidazole in trifluoromethanesulfonic acid and then reacting it with benzoyl chloride to produce the target product . In another example, to an acetonitrile solution of 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphordiamidite and N-PhIMT, a DMF solution of 1 was added under a nitrogen atmosphere .Molecular Structure Analysis

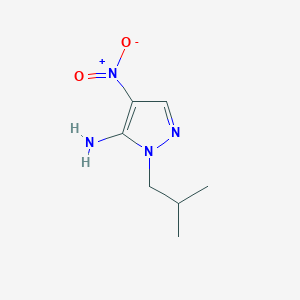

The molecular formula of this compound is C10H9F3N2O3S . The InChI code is 1S/C9H8N2.CHF3O3S/c1-2-4-9(5-3-1)11-7-6-10-8-11;2-1(3,4)8(5,6)7/h1-8H; (H,5,6,7) .Chemical Reactions Analysis

This compound is used as a reagent in organic synthesis, particularly in isomerization reactions of imidazoles and aromatic and aliphatic amines . It is also used as an activator in the condensation step of the phosphoramidite method, where it activates the nucleotide unit to be bonded with the nucleoside or oligonucleotide on the solid support .Physical And Chemical Properties Analysis

This compound is a solid that is soluble in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide, and is also soluble in water . , and its melting point ranges from 128.0 to 132.0 °C .Aplicaciones Científicas De Investigación

1-Phenyl-1H-imidazole trifluoromethanesulfonate has a wide range of applications in scientific research. It is used as a catalyst in organic synthesis, as a reagent in biochemistry, and as a buffer in cell culture. It is also used as a ligand in coordination chemistry, as a stabilizer in enzyme reactions, and as a reactant in the synthesis of organic compounds.

Mecanismo De Acción

1-Phenyl-1H-imidazole trifluoromethanesulfonate is an organic compound that is able to bind to various molecules, including proteins, enzymes, and DNA. It can interact with these molecules through hydrogen bonding, electrostatic interactions, and van der Waals forces. In addition, this compound can also interact with metal ions, forming complexes that can be used as catalysts in organic synthesis.

Biochemical and Physiological Effects

This compound has been studied for its biochemical and physiological effects. It has been found to have a protective effect against oxidative stress in cells, and it has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids. In addition, this compound has been found to have anti-inflammatory and anti-cancer effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-Phenyl-1H-imidazole trifluoromethanesulfonate has several advantages for laboratory experiments. It is highly soluble in water, has low toxicity, and is highly stable. It is also relatively inexpensive and can be stored for long periods of time without significant degradation. However, this compound is not suitable for use in certain experiments, such as those involving high temperatures or strong acids or bases.

Direcciones Futuras

There are several potential future directions for research on 1-Phenyl-1H-imidazole trifluoromethanesulfonate. These include further studies on its biochemical and physiological effects, as well as investigations into its potential applications in drug discovery and development. Additionally, this compound could be studied for its potential use in the synthesis of organic compounds, as well as its ability to interact with metal ions and form complexes. Finally, further studies could be conducted on its ability to interact with proteins, enzymes, and DNA.

Métodos De Síntesis

1-Phenyl-1H-imidazole trifluoromethanesulfonate is typically synthesized through the reaction of 1-phenyl-1H-imidazole with trifluoromethanesulfonic anhydride. The reaction is carried out in a solvent such as dichloromethane, and the resulting product is then purified to obtain a pure sample of this compound.

Safety and Hazards

1-Phenyl-1H-imidazole trifluoromethanesulfonate has low toxicity but proper laboratory procedures should still be followed, including wearing appropriate protective equipment such as gloves and goggles . It should be handled in a well-ventilated area, and contact with strong oxidizers and inhalation of dust or solution into the eyes, skin, or respiratory tract should be avoided .

Propiedades

IUPAC Name |

1-phenylimidazole;trifluoromethanesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.CHF3O3S/c1-2-4-9(5-3-1)11-7-6-10-8-11;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGZYFHAFBWWPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2.C(F)(F)(F)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Dimethylamino)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2883893.png)

![2-(cyclopropylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2883897.png)

![4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2883903.png)

![ethyl 2-[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2883904.png)